
4-(Dimethoxymethyl)piperidine
説明
4-(Dimethoxymethyl)piperidine is an organic compound with a molecular weight of 159.23 . It is a liquid at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of piperidines, the class of compounds to which this compound belongs, often involves the N-heterocyclization of primary amines with diols . This process can yield a variety of five-, six-, and seven-membered cyclic amines . Another method involves the hydrogenation of pyridine in the presence of a catalyst such as Raney Nickel .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H17NO2 . The InChI code for this compound is 1S/C8H17NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h7-9H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Opioid Receptor Studies
Research has shown that certain piperidine derivatives, including those structurally related to 4-(Dimethoxymethyl)piperidine, are significant in the study of opioid receptors. Stereochemical studies on medicinal agents involving piperidine derivatives revealed insights into the interaction of achiral 4-phenylpiperidines with opioid receptors (Fries, Dodge, Hope, & Portoghese, 1982). Additionally, derivatives like N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been investigated as opioid receptor antagonists, providing valuable information on bioactive conformations (Le Bourdonnec et al., 2006).
Corrosion Inhibition Studies
Piperidine derivatives have been examined for their potential in corrosion inhibition, particularly on iron. Studies involving quantum chemical calculations and molecular dynamics simulations have been conducted to understand the adsorption behaviors and inhibition efficiencies of these compounds (Kaya et al., 2016).
Hydrogen Storage Research
Research into substituted piperidines and octahydroindoles for reversible hydrogen storage has explored the structural features likely to lower the enthalpy of dehydrogenation, which is crucial for hydrogen-powered fuel cells (Cui et al., 2008).
DNA Research
Piperidine derivatives have also been employed in DNA research. Specifically, their role in cleaving abasic and UV-irradiated DNA at damage sites has been investigated. This research has significant implications for understanding DNA repair mechanisms (McHugh & Knowland, 1995).
Sunscreen and UV Filter Development
Piperidine derivatives have been proposed as potential sunscreens and UV filters. The structural characterization and DFT analysis of these compounds have been carried out to explore their suitability as sun protection agents (Suresh et al., 2015).
Antisecretory Drug Research
Certain piperidine derivatives have been studied for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).
Antioxidant and Anti-Inflammatory Research
Piperidine derivatives have been investigated for their antioxidant and anti-inflammatory activities. These studies are crucial in developing new therapeutic agents for various inflammatory disorders (Tharini & Sangeetha, 2015).
Synthetic Applications in Medicinal Chemistry
The development of synthetic approaches for piperidine derivatives, including 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, has been explored for their potential use in medicinal chemistry (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Antifilarial Research
Piperidine derivatives have shown promising results in screening against human lymphatic filarial parasites. These findings are significant in the search for new treatments against parasitic infections (Bhoj et al., 2019).
Conformational Studies in Peptidomimetics
Piperidine derivatives have been utilized in studies focusing on the conformational aspects of peptidomimetics, contributing to a deeper understanding of molecular structures in drug design (Hayashi et al., 1998).
Corrosion Inhibition on Copper
Studies have also been conducted on the effectiveness of piperidine and its derivatives in inhibiting the corrosion of copper, demonstrating their potential in material science and engineering applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Pharmacological Synthesis and Characterization
The synthesis and characterization of piperidine derivatives for potential pharmacological applications, such as antimicrobial and antioxidant activities, have been explored, indicating the versatility of these compounds in various therapeutic areas (Mohanraj & Ponnuswamy, 2017).
Aromatase Inhibitor Development
Piperidine derivatives have been synthesized and evaluated for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Micro-Selective Opioid Antagonists
The development of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines as micro-selective opioid antagonists has been a significant area of research, contributing to the understanding of opioid receptor interactions (Le Bourdonnec et al., 2003).
Analgesic Properties
Research on aromatic esters of nonquaternary carbon-4 piperidinols has focused on evaluating their analgesic properties, expanding the scope of pain management therapies (Waters, 1978).
Safety and Hazards
4-(Dimethoxymethyl)piperidine is classified as a dangerous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s mentioned that argireline, a peptide, significantly inhibits neurotransmitter release
Mode of Action
Based on its potential similarity to argireline, it might interact with its targets by inhibiting neurotransmitter release . This could result in changes in neuronal signaling, but more research is needed to confirm this.
Biochemical Pathways
If it acts similarly to argireline by inhibiting neurotransmitter release , it could potentially affect neuronal signaling pathways. The downstream effects of this could include changes in muscle contraction, pain perception, mood, and other processes regulated by neurotransmitters.
Result of Action
If it acts similarly to Argireline by inhibiting neurotransmitter release , this could result in changes in neuronal signaling and potentially affect processes such as muscle contraction, pain perception, and mood.
特性
IUPAC Name |
4-(dimethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPNDIREOHZKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCNCC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595539 | |
| Record name | 4-(Dimethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188646-83-5 | |
| Record name | 4-(Dimethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethoxymethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


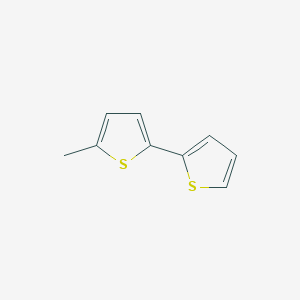
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
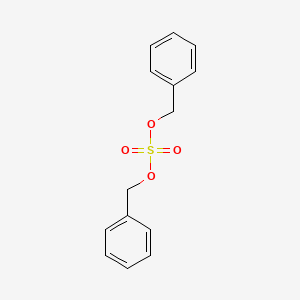
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)
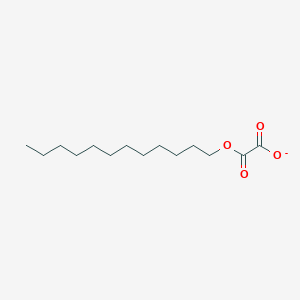
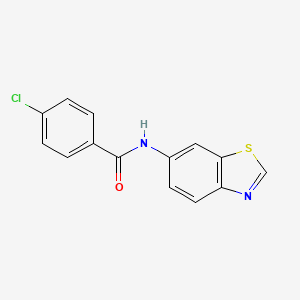
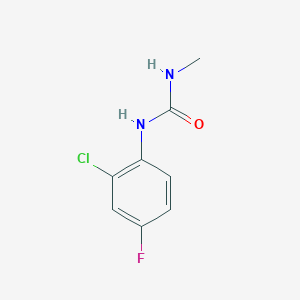
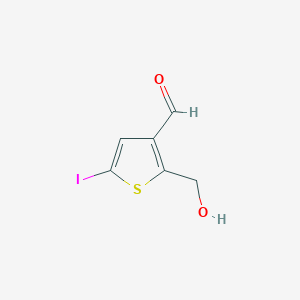
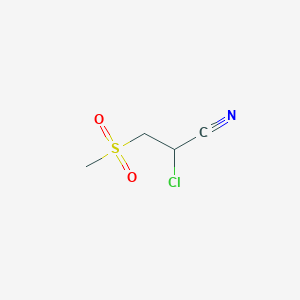
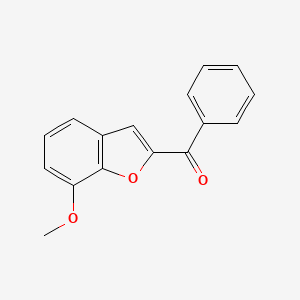
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
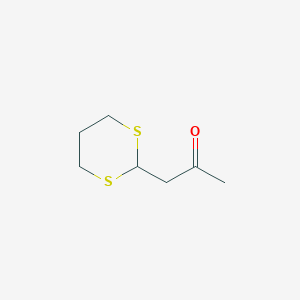
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)
